molecular formula C28H32N2O7 B12745551 Indacaterol fumarate CAS No. 1000160-87-1

Indacaterol fumarate

Cat. No.: B12745551
CAS No.: 1000160-87-1
M. Wt: 508.6 g/mol
InChI Key: IREJFXIHXRZFER-XRQUGHPZSA-N
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Description

Indacaterol fumarate is a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is marketed under various brand names, including Onbrez and Arcapta Neohaler. This compound works by relaxing the smooth muscles in the airways, thereby improving airflow and reducing symptoms associated with respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indacaterol fumarate involves multiple steps, starting from the basic building blocksThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Indacaterol fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that are either excreted or further processed in the body. These metabolites are essential for understanding the pharmacokinetics and pharmacodynamics of this compound .

Scientific Research Applications

Indacaterol fumarate has a wide range of scientific research applications:

Mechanism of Action

Indacaterol fumarate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic AMP levels. The elevated cyclic AMP causes relaxation of the smooth muscle, thereby increasing the diameter of the airways and improving airflow. This mechanism is crucial for its effectiveness in treating respiratory conditions like COPD and asthma .

Comparison with Similar Compounds

Uniqueness of Indacaterol Fumarate: this compound stands out due to its ultra-long-acting profile, requiring only once-daily dosing. This feature improves patient adherence and convenience compared to other beta-2 agonists that may require multiple doses per day. Additionally, its rapid onset of action provides quick relief from symptoms, making it a preferred choice for many patients .

Properties

CAS No.

1000160-87-1

Molecular Formula

C28H32N2O7

Molecular Weight

508.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-;/m0./s1

InChI Key

IREJFXIHXRZFER-XRQUGHPZSA-N

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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